

Technical Support Center: Solubility Optimization for Indoline-6-carboxamide

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Compound of Interest

Compound Name: *Indoline-6-carboxamide*

CAS No.: 1158761-65-9

Cat. No.: B3086374

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Current Status: Operational Subject: Troubleshooting In Vivo Formulation & Solubility Ticket ID: IND-SOL-006 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Physicochemical Challenge

The Core Issue: **Indoline-6-carboxamide** presents a classic medicinal chemistry paradox. While the indoline core (2,3-dihydro-1H-indole) introduces a degree of non-planarity compared to its indole counterpart, the C6-carboxamide group acts as a "solubility anchor."

- **Mechanism of Insolubility:** The primary amide (-CONH₂) is a potent hydrogen bond donor and acceptor. In the solid state, these molecules form a robust intermolecular hydrogen-bonding network (high crystal lattice energy). To dissolve the compound, your solvent system must overcome this lattice energy.
- **The Trap:** Researchers often dissolve the compound easily in 100% DMSO (an aprotic solvent that disrupts H-bonds). However, upon dilution into aqueous buffers (saline/PBS) for in vivo dosing, the water molecules preferentially bond with each other and the DMSO,

forcing the hydrophobic indoline cores to aggregate and the amides to re-crystallize. This results in immediate precipitation (the "crash out" effect).

Pre-Formulation Assessment

Before attempting animal studies, you must categorize the compound's behavior.

Diagnostic Protocol: The "Crash" Test

Do not skip this. Visual clarity in DMSO does not guarantee stability in saline.

- Prepare Stock: Dissolve **Indoline-6-carboxamide** at 20 mg/mL in 100% DMSO.
- Simulate Dosing: Pipette 50 μ L of stock into 950 μ L of PBS (pH 7.4) in a clear glass vial (Final: 1 mg/mL, 5% DMSO).
- Observation: Vortex for 30 seconds. Hold against a black background.
 - Clear? Proceed to simple cosolvents.
 - Cloudy/Precipitate? (Most likely outcome).[1] You require a Complexation or Surfactant strategy.

Formulation Strategy 1: The "Golden Triangle" (Cosolvents)

Best For: Intraperitoneal (IP) or Subcutaneous (SC) administration. Mechanism: Uses a miscible organic solvent (PEG) to lower the dielectric constant of the water, keeping the drug in solution.

Recommended Vehicle: 5/40/55 System

This is the industry-standard starting point for moderately insoluble amides.

Component	Concentration (v/v)	Function
DMSO	5%	Primary solvent (disrupts lattice).
PEG 400	40%	Cosolvent (maintains solubility).
Water/Saline	55%	Physiological diluent.

Preparation Protocol (Strict Order of Addition)

Failure to follow this order will result in irreversible precipitation.

- Weigh the required amount of **Indoline-6-carboxamide**.
- Add DMSO (5% of total volume): Vortex/sonicate until completely dissolved. The solution must be crystal clear.
- Add PEG 400 (40% of total volume): Add slowly to the DMSO solution. Vortex. The solution will warm slightly (exothermic).
- Add Saline (55% of total volume): Add this LAST and SLOWLY (dropwise) while vortexing.
 - Why? Adding saline too fast creates local regions of high water content, causing the drug to crash out before it can stabilize in the PEG/Water matrix.

Formulation Strategy 2: Cyclodextrin Complexation (The Gold Standard)

Best For: Intravenous (IV) administration (avoids hemolysis risks of high PEG/DMSO) and sensitive toxicity studies. Mechanism: The hydrophobic indoline core is encapsulated inside the cyclodextrin cavity, while the hydrophilic exterior ensures water solubility.

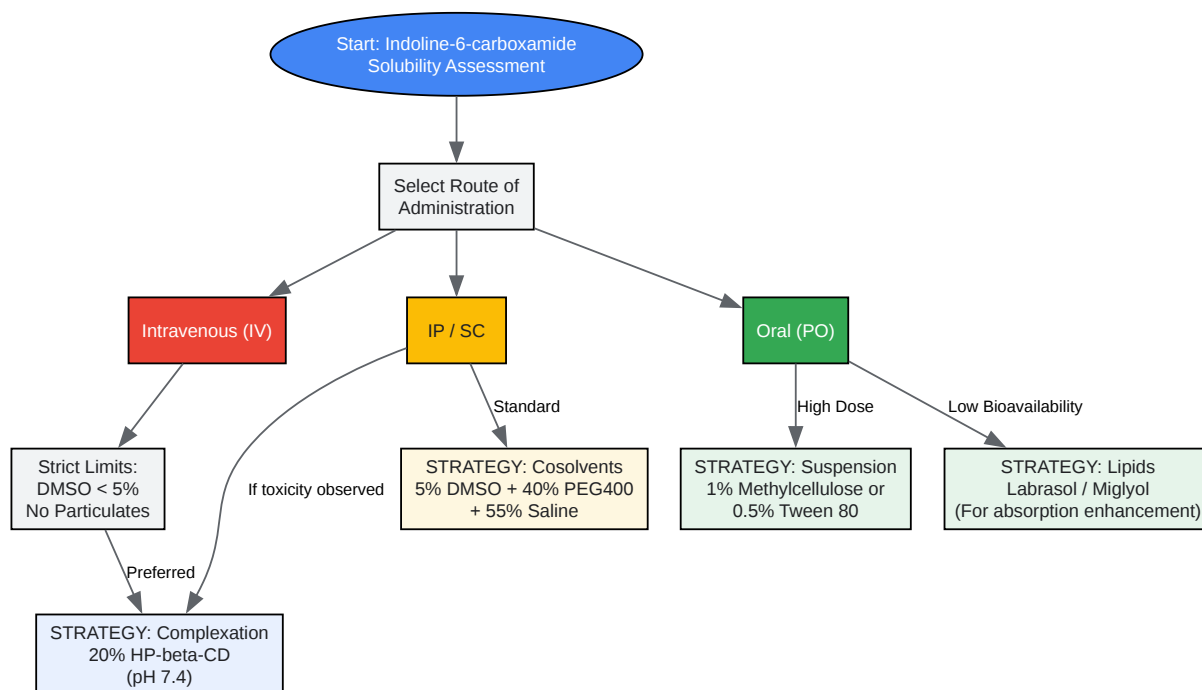
Recommended Agent: HP- β -CD (2-Hydroxypropyl- β -cyclodextrin) or SBE- β -CD (Sulfobutyl ether- β -cyclodextrin / Captisol®). Note: Avoid native β -CD for parenteral use due to renal toxicity risks [1].

Protocol: In Situ Complexation

- Vehicle Prep: Prepare a 20% (w/v) HP- β -CD solution in sterile water or saline. (e.g., 2g HP- β -CD in 10mL water).
- Drug Addition: Add **Indoline-6-carboxamide** powder directly to the CD solution.
- Equilibration:
 - Method A (Fast): Sonicate for 30-60 minutes at 40°C.
 - Method B (Gentle): Shake/rotate at room temperature for 24 hours.
- Filtration: Filter through a 0.22 μ m PVDF filter to remove any undissolved particles.
- Quantification: Analyze the filtrate by HPLC/UV to determine the actual dissolved concentration (often significantly higher than water alone).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct vehicle based on your route of administration and solubility results.



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Figure 1: Decision matrix for vehicle selection based on administration route and physiological constraints.

Troubleshooting & FAQs

Q1: My mice are showing signs of lethargy immediately after IP injection. Is it the drug?

- **Diagnosis:** Likely Vehicle Toxicity. High concentrations of PEG400 (>50%) or DMSO (>10%) can cause transient sedation, peritoneal irritation, or hemolysis [2].
- **Solution:** Run a "Vehicle Control" group (0 mg/kg drug). If they show the same symptoms, switch to the Cyclodextrin (HP- β -CD) strategy, which is biologically inert and renally cleared.

Q2: The solution is clear at Room Temperature but precipitates in the fridge (4°C).

- **Diagnosis:** Kinetic Solubility vs. Thermodynamic Solubility. Cooling reduces the kinetic energy available to keep the lattice disrupted.
- **Solution:** Store formulations at Room Temperature (RT) if chemical stability permits. If you must refrigerate, you must re-sonicate and warm to RT (25°C) and visually inspect for clarity before dosing. Never dose a cold, precipitated suspension IV.

Q3: Can I acidify the solution? The indoline nitrogen looks basic.

- **Analysis:** The N1 nitrogen in indoline (pKa ~5.2) is a weak base, unlike the aromatic indole nitrogen. While acidification (pH 4-5) might improve solubility slightly, it is often insufficient to overcome the carboxamide insolubility and causes injection site pain/necrosis.
- **Recommendation:** Stick to neutral pH (7.4) strategies (Cosolvents/Cyclodextrins) to minimize animal distress and variables.

Q4: I need to dose very high concentrations (100 mg/kg) orally.

- **Strategy:** For oral gavage, you do not need a solution. A homogeneous suspension is acceptable.
- **Recipe:** 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in water. Micronize the drug (mortar and pestle) before adding the vehicle to ensure uniform dosing.

Safety Limits for Vehicles (Mouse/Rat)

Refer to this table to ensure your solvent percentages are within ethical and safety guidelines [3][4].

Solvent	Max % (IV)	Max % (IP)	Max % (PO)	Toxicity Signs to Watch
DMSO	< 5%	< 10%	< 10%	Hemolysis (IV), Peritonitis (IP)
PEG 400	< 20%	< 50%	< 100%	Nephrotoxicity (high dose), Sedation
Tween 80	< 1%	< 2%	< 5%	Histamine release (anaphylactoid)
HP- β -CD	20-40%	20-40%	N/A	Osmotic nephrosis (rare at <20%)

References

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